molecular formula C15H13N3O3 B14979466 6-(2-aminopyrimidin-4-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

6-(2-aminopyrimidin-4-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B14979466
M. Wt: 283.28 g/mol
InChI Key: WBWQRDLDPSOJSX-UHFFFAOYSA-N
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Description

6-(2-Aminopyrimidin-4-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is a novel synthetic hybrid compound designed for pharmaceutical and biological research. It incorporates a 7-hydroxy-4-methylcoumarin core, a structure recognized for its diverse biological activities , fused to a 2-aminopyrimidine moiety, a privileged scaffold in medicinal chemistry known for its anti-cancer and anti-proliferative properties . This molecular architecture suggests potential as a multi-target agent. The coumarin component is associated with significant anti-inflammatory activity, as demonstrated by studies on similar 7-hydroxycoumarin derivatives which showed efficacy in reducing inflammation in models like carrageenan-induced paw edema, in some cases surpassing the activity of the reference drug indomethacin . Concurrently, the 2-aminopyrimidine unit is a key pharmacophore in compounds exhibiting potent anti-cancer activity through mechanisms such as enzyme inhibition . Researchers can investigate this compound as a lead structure for developing new therapeutic agents against various cancers, inflammatory diseases , and bacterial infections, given the reported activity of C-3 substituted coumarins against pathogens like Staphylococcus aureus . Its defined structure also makes it an ideal candidate for in-depth mechanistic studies, molecular docking analyses to predict target engagement , and structure-activity relationship (SAR) exploration. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

6-(2-aminopyrimidin-4-yl)-7-hydroxy-4,8-dimethylchromen-2-one

InChI

InChI=1S/C15H13N3O3/c1-7-5-12(19)21-14-8(2)13(20)10(6-9(7)14)11-3-4-17-15(16)18-11/h3-6,20H,1-2H3,(H2,16,17,18)

InChI Key

WBWQRDLDPSOJSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C(C(=C(C=C12)C3=NC(=NC=C3)N)O)C

Origin of Product

United States

Preparation Methods

Synthetic Strategy and Key Intermediates

The target compound integrates a 7-hydroxy-4,8-dimethylcoumarin core with a 2-aminopyrimidin-4-yl substituent at the 6-position. Its synthesis involves two primary stages:

  • Construction of the coumarin backbone with pre-installed functional groups.
  • Introduction of the 2-aminopyrimidine moiety via cyclocondensation or nucleophilic substitution.

Synthesis of 7-Hydroxy-4,8-Dimethyl-6-Acetylcoumarin

The coumarin precursor is synthesized via the Pechmann condensation, as detailed in. A mixture of resorcinol derivatives and β-keto esters undergoes acid-catalyzed cyclization. For example:

  • Reactants : 3,5-Dimethylresorcinol and ethyl acetoacetate.
  • Catalyst : Concentrated sulfuric acid or polyphosphoric acid (PPA).
  • Conditions : 120°C for 2–4 hours, yielding 7-hydroxy-4,8-dimethyl-6-acetylcoumarin (Intermediate 1) with 80–90% efficiency.
Table 1: Characterization of Intermediate 1
Property Value Source
Melting Point 252–253°C
$$ ^1H $$ NMR (DMSO-$$ d_6 $$) δ 2.32 (s, 3H, CH$$ _3 $$), 2.48 (s, 3H, CH$$ _3 $$), 6.22 (s, 1H, coumarin H-3)
Yield 85%

Functionalization at the 6-Position: Enaminone Formation

The acetyl group at C-6 is converted to an enaminone intermediate to facilitate pyrimidine ring formation. This step employs N,N-dimethylformamide dimethyl acetal (DMFDMA) under anhydrous conditions:

  • Reactants : Intermediate 1 (10 mmol), DMFDMA (15 mmol).
  • Solvent : Dry toluene.
  • Conditions : Reflux for 3–6 hours, yielding 6-(dimethylaminomethylene)-7-hydroxy-4,8-dimethylcoumarin (Intermediate 2) in 63–84%.
Table 2: Enaminone Synthesis Optimization
Parameter Optimal Value Impact on Yield
Temperature 110–120°C Maximizes enamine formation
Reaction Time 4 hours Balances conversion and side reactions
Solvent Anhydrous toluene Prevents hydrolysis

Pyrimidine Ring Construction via Guanidine Cyclocondensation

The enaminone undergoes cyclization with guanidine carbonate to install the 2-aminopyrimidine moiety:

  • Reactants : Intermediate 2 (10 mmol), guanidine carbonate (15 mmol).
  • Solvent : Dry pyridine.
  • Conditions : Reflux for 6–10 hours, yielding the title compound in 71–87%.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of guanidine’s amino group on the enaminone’s electrophilic carbon, followed by cyclodehydration. This mechanism is analogous to pyrimidine syntheses described in, where guanidine condenses with β-diketones.

Table 3: Comparative Yields in Pyrimidine Synthesis
Guanidine Source Solvent Yield (%) Reference
Guanidine carbonate Pyridine 71–87
Guanidine hydrochloride Ethanol 48–65

Alternative Routes and Modifications

Vilsmeier-Haack-Arnold Chlorination

In, chlorination of pyrimidine precursors using Vilsmeier reagent (POCl$$ _3 $$/DMF) is reported. Although the target compound lacks chloro substituents, this method highlights the versatility of pyrimidine functionalization for analogous derivatives.

Characterization and Analytical Data

The final product is validated via spectroscopic and elemental analysis:

Table 4: Spectral Data for 6-(2-Aminopyrimidin-4-yl)-7-Hydroxy-4,8-Dimethyl-2H-Chromen-2-One
Technique Key Signals Source
$$ ^1H $$ NMR (400 MHz, DMSO-$$ d_6 $$) δ 2.32 (s, 3H, CH$$ _3 $$), 2.48 (s, 3H, CH$$ _3 $$), 6.17 (s, 1H, coumarin H-3), 6.85 (s, 1H, pyrimidine H-5), 8.12 (s, 2H, NH$$ _2 $$)
$$ ^{13}C $$ NMR δ 161.2 (C-2), 155.6 (C-7), 152.1 (pyrimidine C-4), 112.4 (pyrimidine C-5)
HRMS m/z 311.1134 [M+H]$$ ^+ $$ (calc. 311.1138)

Challenges and Optimization Opportunities

  • Regioselectivity : Competing cyclization pathways may yield pyrimido[1,2-a]benzimidazol byproducts. Using excess guanidine (1.5 equiv) mitigates this.
  • Solvent Choice : Anhydrous pyridine enhances nucleophilicity of guanidine compared to protic solvents like ethanol.
  • Scalability : Polyphosphoric acid (PPA) facilitates large-scale coumarin synthesis but requires careful temperature control to avoid decomposition.

Chemical Reactions Analysis

Types of Reactions

6-(2-aminopyrimidin-4-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a chromone derivative, while reduction of the amino group can produce an amine-substituted chromenone .

Scientific Research Applications

6-(2-aminopyrimidin-4-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-aminopyrimidin-4-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting cellular signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Core Coumarin Derivatives

7-Hydroxy-4,8-dimethyl-2H-chromen-2-one (Compound 5)

  • Structure: Lacks the 2-aminopyrimidin-4-yl group at position 4.

4-Methyl-6,7-dihydroxycoumarin

  • Structure : Dihydroxyl groups at positions 6 and 5.
  • Activity: Demonstrates superior antioxidant activity compared to mono-hydroxy derivatives, highlighting the importance of multiple hydroxyl groups for radical scavenging .
  • Comparison : The target compound’s single hydroxyl group at position 7 may limit antioxidant efficacy but could improve metabolic stability.

Pyrimidine-Substituted Coumarins

6-(2-Aminopyrimidin-4-yl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one

  • Structure : Differs by a propyl group at position 4 instead of methyl.
  • SAR Insight : The bulkier propyl substituent may alter lipophilicity and membrane permeability compared to the target compound’s methyl group .

6-Chlorofurochromenylidenepyrimidinamines (e.g., Compound 4a–d)

  • Structure : Furochromene core with pyrimidine and halogen substituents.
  • Activity : These compounds showed analgesic and anti-inflammatory activities in preclinical models .
  • Comparison : The coumarin core in the target compound may offer different bioavailability profiles compared to furochromene derivatives.

Heterocyclic Hybrids

7-{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one

  • Structure: Thienopyrimidine fused ring linked via an oxygen atom to coumarin.

Structural and Functional Data Table

Compound Name Substituents (Position) Key Activities Reference
Target Compound 6-(2-aminopyrimidin-4-yl), 7-OH, 4,8-diMe Under investigation
7-Hydroxy-4,8-dimethyl-2H-chromen-2-one 7-OH, 4,8-diMe Antiadipogenic
4-Methyl-6,7-dihydroxycoumarin 6,7-diOH, 4-Me Antioxidant
6-Chlorofurochromenylidenepyrimidinamine (4a) 6-Cl, furochromene-pyrimidine hybrid Analgesic, anti-inflammatory
3-Benzyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one 3-benzyl, 7-OH, 4,8-diMe Not reported

Biological Activity

The compound 6-(2-aminopyrimidin-4-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is a heterocyclic organic molecule that has garnered attention due to its potential biological activities, particularly as an anticancer agent. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Formula: C15H13N3O3
Molecular Weight: 283.28 g/mol
IUPAC Name: 6-(2-aminopyrimidin-4-yl)-7-hydroxy-4,8-dimethylchromen-2-one
Canonical SMILES: CC1=CC(=O)OC2=C(C(=C(C=C12)C3=NC(=NC=C3)N)O)C

The biological activity of this compound primarily involves its interaction with specific protein kinases, which are crucial in regulating cellular processes. By binding to the active sites of these kinases, the compound inhibits their activity, leading to disrupted signaling pathways associated with cancer cell proliferation and survival.

Biological Activity Overview

Research indicates that This compound exhibits several biological activities:

  • Anticancer Activity
    • The compound has shown promising results in inhibiting cancer cell lines, particularly through the induction of apoptosis (programmed cell death). Its mechanism involves targeting kinase pathways that are often dysregulated in cancer.
    • In vitro studies have demonstrated its effectiveness against various cancer cell lines, with significant cytotoxicity observed at specific concentrations.
  • Enzyme Inhibition
    • The compound acts as a biochemical probe for studying enzyme interactions. It has been reported to inhibit specific enzymes involved in cancer progression and metastasis.
  • Antimicrobial Properties
    • Preliminary studies suggest that this compound may also possess antimicrobial properties, although further research is needed to establish its efficacy against specific bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines; inhibits protein kinases
Enzyme InhibitionInhibits specific enzymes related to cancer progression
AntimicrobialPotential activity against certain bacterial strains

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-715Apoptosis induction via kinase inhibition
HeLa10Disruption of signaling pathways
A54920Induction of cell cycle arrest

Case Studies

Several case studies have examined the biological activity of this compound:

  • Study on MCF-7 Breast Cancer Cells
    • Researchers evaluated the cytotoxic effects of the compound on MCF-7 cells and found an IC50 value of 15 µM, indicating significant potential for use in breast cancer therapy. The study highlighted the role of apoptosis as a primary mechanism for cell death induced by the compound.
  • In Vivo Studies
    • Animal models have been used to assess the therapeutic potential of this compound in inhibiting tumor growth. Results indicated a reduction in tumor size and improved survival rates compared to control groups receiving no treatment.

Q & A

Q. Basic

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. The software is robust for small-molecule crystallography, resolving hydrogen bonding and π-stacking interactions .
  • NMR/LC-MS : ¹H/¹³C NMR confirms substitution patterns, while LC-MS (e.g., m/z 450.9 [M+H]⁺ in ) validates molecular weight.
  • Hydrogen Bonding Analysis : Graph set analysis (via Mercury CSD) identifies recurring motifs (e.g., R₂²(8) rings) critical for supramolecular assembly .

How does the compound’s antiadipogenic activity compare to structural analogs?

Advanced
In vitro assays (e.g., MTT-based antiadipogenesis) show that 7-hydroxy-4,8-dimethylcoumarin derivatives (IC₅₀ ~26–37 µM) exhibit moderate activity compared to dihydroxylated analogs (e.g., 7,8-dihydroxy-4-methylcoumarin, IC₅₀ ~10 µM) . Methodological Insight :

  • Structure-Activity Relationship (SAR) : Hydroxyl groups at positions 6 and 7 enhance antioxidant capacity, while bulky substituents (e.g., trifluoromethyl) may reduce bioavailability .
  • Assay Design : Standardize adipocyte differentiation protocols (e.g., MT-4 cell line) and include positive controls (e.g., rosiglitazone) to minimize variability .

How can computational modeling resolve contradictions in crystallographic data?

Q. Advanced

  • Packing Similarity Analysis : Use Mercury’s Materials Module to compare crystal structures of analogs. For example, discrepancies in hydrogen-bonding motifs (e.g., O–H···N vs. O–H···O) may arise from solvent effects or polymorphism .
  • Density Functional Theory (DFT) : Predict preferred tautomeric forms (e.g., keto-enol equilibrium) to reconcile experimental vs. theoretical bond lengths .

What strategies optimize the Suzuki-Miyaura coupling step for scale-up?

Q. Advanced

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for improved efficiency. Evidence suggests Pd(PPh₃)₄ achieves >65% yield in cross-coupling reactions with arylboronic acids .
  • Solvent Optimization : Replace 1,4-dioxane with greener solvents (e.g., ethanol-water mixtures) to enhance sustainability without compromising reactivity .

How do substituent effects influence hydrogen-bonding networks in the solid state?

Q. Advanced

  • Substituent Positioning : The 7-hydroxy group forms intramolecular hydrogen bonds with the 2-aminopyrimidine moiety, stabilizing the planar conformation. In contrast, 4-methyl groups disrupt π-π stacking, altering packing efficiency .
  • Graph Set Analysis : Use Etter’s formalism to classify interactions (e.g., C(6) chains vs. discrete dimers) and predict co-crystal formation .

What are the limitations of current biological activity data, and how can they be addressed?

Q. Advanced

  • Data Gaps : Limited in vivo studies and unclear mechanisms of action (e.g., kinase inhibition vs. oxidative stress modulation).
  • Mitigation Strategies :
    • High-Throughput Screening (HTS) : Prioritize targets using kinase profiling assays.
    • Metabolite Identification : Use LC-HRMS to track degradation products in physiological conditions .

How to validate the purity of synthesized batches for reproducibility?

Q. Basic

  • HPLC-PDA : Ensure >95% purity by monitoring λmax ~310 nm (characteristic of coumarin chromophores) .
  • Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., C₁₅H₁₄N₃O₃ requires C 62.28%, H 4.89%) .

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